2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Description
The compound 2-{2-[(4,6-Diphenyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic derivative featuring a phthalimide (isoindole-1,3-dione) core linked via an ethyl-sulfanyl bridge to a 4,6-diphenylpyrimidinyl moiety. This structure combines the electron-deficient phthalimide unit with a bulky, aromatic pyrimidine ring substituted with two phenyl groups.
Properties
IUPAC Name |
2-[2-(4,6-diphenylpyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c30-24-20-13-7-8-14-21(20)25(31)29(24)15-16-32-26-27-22(18-9-3-1-4-10-18)17-23(28-26)19-11-5-2-6-12-19/h1-14,17H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNLRLIEAXNXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of the pyrimidine and isoindole intermediates. Common synthetic routes include:
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Isoindole Synthesis: The isoindole ring can be prepared via the cyclization of phthalic anhydride with an amine, followed by further functionalization to introduce the thioethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s uniqueness lies in its 4,6-diphenylpyrimidinyl substituent, which distinguishes it from other isoindole-dione derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Isoindole-dione Derivatives
*Calculated based on substituent contributions.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s high molecular weight (~437 g/mol) and bulky diphenylpyrimidinyl group likely reduce aqueous solubility compared to smaller analogs like the chloro-substituted derivative (317.79 g/mol) .
- Electronic Effects: The pyrimidine ring is electron-deficient, whereas substituents like amino groups (in ) are electron-donating. Electron-withdrawing groups enhance antimicrobial activity in phthalimide derivatives, as seen in nitro-substituted analogs .
Q & A
Q. Validation Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms connectivity of the pyrimidine, sulfanyl, and isoindole-dione moieties.
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., expected m/z ~495–500 for C₂₈H₂₂N₄O₂S).
- X-ray Crystallography : Resolves stereochemical details and bond angles .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during the sulfanyl-ethyl linker formation?
Answer:
Key variables include:
- Temperature : Elevated temperatures (80–100°C) favor thiol-ene coupling but may degrade sensitive groups.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition metals (e.g., CuI) to reduce side reactions.
- Protection/Deprotection : Temporary protection of isoindole-dione carbonyl groups with trimethylsilyl chloride prevents unwanted nucleophilic attack .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, K₂CO₃ | 72 | 95 |
| THF, 60°C, CuI | 65 | 89 |
| DMSO, 100°C, no base | 45 | 78 |
Basic: What biological activities have been reported for isoindole-dione derivatives, and what assay models are used?
Answer:
Isoindole-dione derivatives exhibit:
- Antimicrobial Activity : Tested via in vitro MIC assays against S. aureus and E. coli.
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Screened against kinases or proteases via fluorescence-based assays .
Advanced: How can researchers resolve contradictory data on this compound’s biological activity across different studies?
Answer:
Contradictions may arise due to:
- Purity Variability : Impurities >5% can skew results. Validate via HPLC (>98% purity) .
- Assay Conditions : Differences in pH, serum content, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Structural Analogues : Compare with related compounds (e.g., 2-(4-hydroxyphenyl)-isoindole-dione) to isolate functional group contributions .
Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products over time.
- UV-Vis Spectroscopy : Tracks absorbance shifts indicative of structural changes.
- Stability-Indicating Assays : Incubate in simulated gastric fluid (pH 1.2) or PBS (pH 7.4) at 37°C for 24–72 hours .
Advanced: What computational methods are suitable for predicting this compound’s binding affinity to biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data .
Basic: How should this compound be stored to prevent degradation, and what are its known instability factors?
Answer:
- Storage : -20°C under argon, shielded from light.
- Instability Triggers :
- Hydrolysis : Susceptible in aqueous solutions (pH < 5 or > 9).
- Oxidation : Sulfanyl group reacts with ROS; add antioxidants (e.g., BHT) in stock solutions .
Advanced: What strategies can mitigate solubility challenges in in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release.
- Co-Solvent Systems : DMSO/PBS (10:90 v/v) balances solubility and biocompatibility .
Basic: What industrial research applications exist beyond biomedical fields?
Answer:
- Material Science : As a monomer for thermally stable polymers (e.g., polyimide precursors).
- Catalysis : Ligand design for transition-metal catalysts in cross-coupling reactions .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of its reactivity?
Answer:
- Tracing Reaction Pathways : Label the pyrimidine ring to track intermediates via ¹³C NMR.
- Metabolic Studies : ¹⁵N-labeled compound for mass spectrometry imaging in tissue distribution assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
